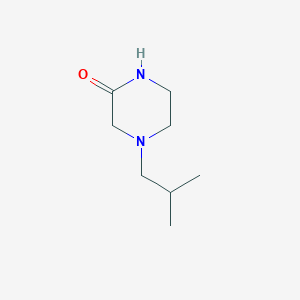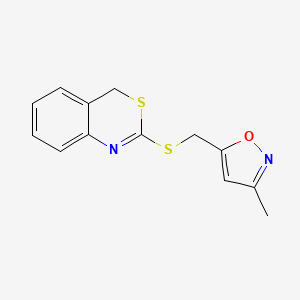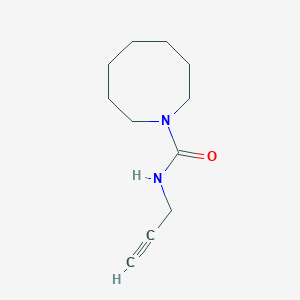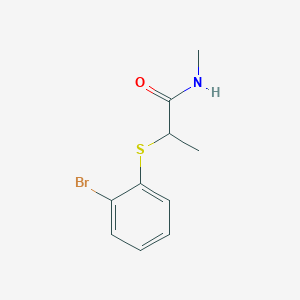
1-(4-Acetylpiperazin-1-yl)-3-(3-fluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-FPM is a relatively new research chemical that has gained popularity in recent years due to its unique properties. It is a white crystalline powder that is soluble in water and alcohol. It has a molecular weight of 251.3 g/mol and a chemical formula of C14H18FNO2. 3-FPM is a potent psychostimulant that is structurally similar to amphetamines and cathinones.
Wirkmechanismus
Further research is needed to determine the exact mechanism of action of 3-FPM and its effects on the CNS.
3. Safety profile: Further research is needed to determine the safety profile of 3-FPM and its potential side effects.
In conclusion, 1-(4-Acetylpiperazin-1-yl)-3-(3-fluorophenyl)propan-1-one, also known as 3-FPM, is a synthetic compound that is used by scientists to study its effects on the CNS and its potential as a therapeutic agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its therapeutic potential, mechanism of action, and safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-FPM in lab experiments include:
1. Potent psychostimulant effects: 3-FPM produces potent psychostimulant effects that are similar to those of amphetamines. This makes it a useful tool for studying the effects of psychostimulants on the CNS.
2. Low toxicity: 3-FPM has been shown to have low toxicity in animal studies. This makes it a safer alternative to other psychostimulants such as methamphetamine.
The limitations of using 3-FPM in lab experiments include:
1. Limited research: There is limited research on the effects of 3-FPM on the CNS and its potential as a therapeutic agent.
2. Abuse potential: 3-FPM has abuse potential and may be used recreationally. This makes it difficult to control its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-FPM. Some of these include:
1. Therapeutic potential: Further research is needed to determine the therapeutic potential of 3-FPM for various neurological disorders such as depression, ADHD, and addiction.
2.
Synthesemethoden
The synthesis of 3-FPM involves the reaction of 3-fluorophenylacetone with piperazine in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, after which the product is isolated and purified by recrystallization. The purity of the final product can be determined by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-FPM is used by scientists in various fields such as pharmacology, neuroscience, and toxicology. It is primarily used to study its effects on the central nervous system (CNS) and its potential as a therapeutic agent for various neurological disorders. Some of the areas of research include:
1. Neurotransmitter release: 3-FPM has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This effect is similar to that of amphetamines and may be useful in the treatment of depression and attention deficit hyperactivity disorder (ADHD).
2. Cognitive enhancement: 3-FPM has been shown to improve cognitive function and memory in animal studies. It may have potential as a cognitive enhancer for the treatment of cognitive impairment associated with aging and neurodegenerative diseases.
3. Addiction treatment: 3-FPM has been shown to reduce drug-seeking behavior in animal models of addiction. It may have potential as a treatment for addiction to drugs such as cocaine and methamphetamine.
Eigenschaften
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-12(19)17-7-9-18(10-8-17)15(20)6-5-13-3-2-4-14(16)11-13/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGQMRBVSQJFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclopentyl-2-methoxy-5-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B7516530.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)

![(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B7516552.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)

![2-[Methyl-(4-methylcyclohexyl)amino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B7516597.png)
![N-[3-(furan-2-ylmethoxy)propyl]acetamide](/img/structure/B7516603.png)

